3-ethyl-5-(trifluoromethoxy)-1H-indole

Description

Properties

Molecular Formula |

C11H10F3NO |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

3-ethyl-5-(trifluoromethoxy)-1H-indole |

InChI |

InChI=1S/C11H10F3NO/c1-2-7-6-15-10-4-3-8(5-9(7)10)16-11(12,13)14/h3-6,15H,2H2,1H3 |

InChI Key |

FQKPXFFPZANQHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Ethyl-5-(trifluoromethoxy)-1H-indole

Executive Summary

This technical guide provides a comprehensive analysis of 3-ethyl-5-(trifluoromethoxy)-1H-indole , a specialized heterocyclic building block used in advanced medicinal chemistry. While the parent indole scaffold is ubiquitous in drug discovery, the specific incorporation of a trifluoromethoxy (-OCF₃) group at the C5 position combined with a 3-ethyl substituent creates a unique physicochemical profile. This molecule serves as a critical bioisostere for 5-chloro or 5-methoxy indoles, offering enhanced metabolic stability and lipophilicity without sacrificing steric compatibility.

This guide details the chemical identity, validated synthetic pathways, medicinal chemistry applications, and safety protocols required for the handling and development of this compound.

Part 1: Chemical Identity & Physicochemical Profile

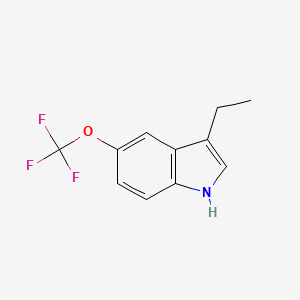

Structural Characterization

The molecule consists of an indole bicyclic core substituted at the C5 position with a trifluoromethoxy group and at the C3 position with an ethyl chain.[1]

| Property | Value (Predicted/Experimental) | Significance |

| IUPAC Name | 3-ethyl-5-(trifluoromethoxy)-1H-indole | Official designation |

| Molecular Formula | C₁₁H₁₀F₃NO | -- |

| Molecular Weight | 229.20 g/mol | Small molecule drug range |

| CAS Registry | Not widely listed (Analog: 262593-63-5 for 5-OCF₃-indole) | Custom synthesis target |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity (OCF₃ effect) |

| H-Bond Donors | 1 (NH) | Interaction with receptor pockets |

| H-Bond Acceptors | 2 (N, O) | Fluorine atoms act as weak acceptors |

| Electronic Effect | σp = 0.35 (OCF₃) | Electron-withdrawing (Inductive) |

The Trifluoromethoxy Advantage

The -OCF₃ group is a "super-halogen" bioisostere. Unlike a methoxy group (-OCH₃), the -OCF₃ group is metabolically stable (resistant to O-demethylation by CYPs).

-

Conformation: The O-CF₃ bond often lies orthogonal to the aromatic ring, creating a unique steric volume.

-

Lipophilicity: It increases membrane permeability significantly compared to -Cl or -CH₃.

Part 2: Synthetic Pathways[1]

Synthesizing 3-ethyl-5-(trifluoromethoxy)-1H-indole requires navigating the regioselectivity of the indole ring.[2] Two primary strategies are recommended: De Novo Construction (Fischer Indole Synthesis) and Functionalization of the Indole Core .

Pathway A: Fischer Indole Synthesis (Recommended)

This is the most robust route for scale-up. It involves the condensation of 4-(trifluoromethoxy)phenylhydrazine with butanal (butyraldehyde) under acidic conditions.

-

Mechanism: Acid-catalyzed formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement, ammonia elimination, and aromatization.[3][4]

-

Regioselectivity: The use of an aldehyde (butanal) ensures the ethyl group forms exclusively at the C3 position.

Pathway B: C3-Alkylation of 5-(Trifluoromethoxy)indole

If the parent 5-(trifluoromethoxy)indole is available, direct alkylation can be performed. However, this route often suffers from competing N-alkylation (C1) unless a Grignard reagent is used to form the magnesium salt (Indole-MgBr), which directs electrophiles to C3.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic routes. The Fischer synthesis (top) is preferred for de novo construction, while Grignard-mediated alkylation (bottom) is viable if the indole core is pre-formed.

Part 3: Experimental Protocol (Fischer Synthesis)

Objective: Synthesis of 3-ethyl-5-(trifluoromethoxy)-1H-indole on a 10 mmol scale.

Reagents & Equipment

-

Reactants: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (2.28 g, 10 mmol), Butanal (0.79 g, 11 mmol).

-

Solvent/Catalyst: 4% Aqueous Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid with ZnCl₂.

-

Equipment: Reflux condenser, inert gas (N₂) manifold, extraction apparatus.

Step-by-Step Procedure

-

Hydrazone Formation:

-

Dissolve 4-(trifluoromethoxy)phenylhydrazine HCl in 20 mL of ethanol/water (1:1).

-

Add butanal (1.1 equiv) dropwise at 0°C.

-

Stir for 1 hour at room temperature. Monitor TLC for the disappearance of hydrazine.

-

-

Cyclization (Fischer Indolization):

-

Add the crude hydrazone solution slowly to 50 mL of 4% H₂SO₄ heated to 90°C.

-

Critical Step: Maintain reflux for 2–3 hours. The solution will darken as the indole forms and ammonia is liberated.

-

Process Check: Monitor the evolution of ammonia (basic gas) or use LC-MS to track the product peak [M+H]⁺ = 230.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize carefully with saturated NaHCO₃ solution (pH ~8).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).[5]

-

Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).

-

Note: The product is likely a viscous oil or low-melting solid.

-

Part 4: Medicinal Chemistry Applications[3][4][6][7]

Pharmacophore Mapping

The 3-ethyl-5-(trifluoromethoxy)-1H-indole scaffold is a privileged structure in drug discovery, particularly for targets involving:

-

Serotonin Receptors (5-HT): The 3-ethyl chain mimics the ethylamine side chain of tryptamine/serotonin, while the 5-OCF₃ group modulates receptor affinity (analogous to 5-HT agonists like sumatriptan).

-

Kinase Inhibitors: The indole NH acts as a hinge binder, while the hydrophobic 5-OCF₃ group occupies the "gatekeeper" or hydrophobic back-pocket regions.

-

Antiviral Agents: 5-substituted indoles have shown efficacy against Adenovirus and Coronavirus by interfering with viral replication complexes [1].

Structure-Activity Relationship (SAR) Logic

The substitution pattern follows a specific logic for optimizing drug-like properties:

Figure 2: SAR analysis of the scaffold. The C5 and C3 positions are critical for tuning metabolic stability and receptor fit, respectively.

Part 5: Safety & Handling

Fluorine-Specific Hazards

While the trifluoromethoxy group is chemically stable, the synthesis intermediates (hydrazines) are toxic.

-

Hydrazine Toxicity: 4-(Trifluoromethoxy)phenylhydrazine is a potential sensitizer and suspected carcinogen. Handle in a fume hood with double gloving (Nitrile).

-

Acid Handling: The Fischer synthesis utilizes hot acid; ensure proper thermal protection.

Storage

-

Store the final indole under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the indole C2-C3 double bond.

-

Protect from light, as electron-rich indoles can undergo photo-oxidation.

References

-

Soylu-Eter, O., et al. "Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones." ResearchGate, 2026. Link

-

Robinson, B. "The Fischer Indole Synthesis."[3][4][6][7][8][9] Chemical Reviews, 1969, 69(2), 227–250. Link

-

Takeuchi, Y., et al.[10] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles." Organic Letters, 2000, 2(5), 639-642. Link

-

Sigma-Aldrich. "5-(Trifluoromethoxy)-1H-indole Product Sheet." Merck KGaA. Link

Sources

- 1. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

Technical Guide: Safety and Handling of 3-Ethyl-5-(trifluoromethoxy)-1H-indole

[1]

Executive Summary & Compound Identity

3-Ethyl-5-(trifluoromethoxy)-1H-indole is a lipophilic, fluorinated indole derivative often utilized as a scaffold in the synthesis of serotonergic modulators (5-HT receptor ligands) and other CNS-active agents.[1]

While specific toxicological data for this exact structure is limited in public registries, Structure-Activity Relationship (SAR) analysis with closely related analogs (e.g., 5-(trifluoromethyl)indole) indicates a high probability of Acute Toxicity and potent biological activity.[1] This guide mandates handling this compound as a Potentially Highly Potent Material (PHPM) .

Physicochemical Profile (Estimated)

| Property | Value / Description | Rationale |

| Molecular Formula | C₁₁H₁₀F₃NO | Core Indole + Ethyl + OCF₃ |

| Molecular Weight | ~229.20 g/mol | Calculated |

| Physical State | Solid (low melting) or Viscous Oil | Ethyl group disrupts crystal packing relative to parent indole.[1][2] |

| Lipophilicity (cLogP) | ~3.8 – 4.2 | High. The -OCF₃ group significantly increases lipophilicity compared to -OMe.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Hydrophobic; negligible water solubility. |

| Stability | Acid sensitive; Oxidation prone | Indoles oxidize in air/light; -OCF₃ is chemically robust.[1] |

Hazard Identification & Toxicology Logic

CRITICAL WARNING: Do not assume this compound is merely an irritant. Data from structural analogs suggests significant acute toxicity risks.

The "Analog Bridge" Hazard Assessment

In the absence of a specific SDS, we apply the "Read-Across" method using the closest verified analogs:

-

5-(Trifluoromethyl)indole (CAS 100846-24-0): Classified as Acute Tox. 2 (Oral) - H300 (Fatal if swallowed) and Skin/Eye Irritant [1].[1]

-

5-(Trifluoromethoxy)tryptamine derivatives: Known for high affinity to 5-HT receptors, implying low-dose bioactivity [2].[1]

Inferred GHS Classification for 3-Ethyl-5-(trifluoromethoxy)-1H-indole:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed) or Category 2 (Fatal).[1]

-

Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1][3][4]

-

Bioactivity: Potential CNS depression or stimulation (Serotonergic mechanism).[1]

Specific Functional Group Risks

-

Trifluoromethoxy (-OCF₃): Enhances metabolic stability and membrane permeability.[1] This group allows the compound to penetrate the skin and Blood-Brain Barrier (BBB) more effectively than non-fluorinated analogs [3].[1]

-

C3-Ethyl Group: Increases steric bulk and lipophilicity, often protecting the indole ring from rapid metabolism at the 3-position.[1]

Hierarchy of Controls & Handling Protocols

Engineering Controls (Primary Barrier)[1]

-

Solid Handling: All weighing of dry powder must be performed in a Certified Chemical Fume Hood or a Powder Containment Enclosure .[1] If the quantity exceeds 100 mg, use a Static-Dissipative Glovebox.[1]

-

Solution Handling: Fume hood required. Keep reaction vessels capped when not in use to prevent aerosolization.

Personal Protective Equipment (PPE)[1]

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges.[1]

-

Dermal: Double-gloving is mandatory.[1]

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Fluorinated organics can permeate standard latex/thin nitrile rapidly.

-

-

Ocular: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for potential liquids/oils.

Visual Workflow: Risk-Based Handling Logic

Figure 1: Decision matrix for selecting engineering controls based on physical state and quantity.

Experimental Procedures

Synthesis & Reaction Setup

-

Inert Atmosphere: Indoles are electron-rich and prone to oxidative degradation.[1] Reactions should be run under Nitrogen or Argon.

-

Solvent Selection: Avoid ethereal solvents (ether, THF) if heating is required unless peroxide-free, as indoles can initiate radical chains.[1] DCM or Toluene are preferred for stability.

-

Quenching: Do not acidify rapidly. Indoles can polymerize in strong acid. Neutralize reaction mixtures slowly at 0°C.

Purification (Chromatography)[1]

-

Silica Gel: The compound is likely acid-sensitive.[1] Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity before running the column.

-

Fraction Collection: Test tubes containing fractions must be handled in the hood. Evaporation of solvents (Rotavap) must be vented to a fume hood or cold trap, never directly to the lab atmosphere.

Waste Disposal[1][5][6][7]

-

Classification: Halogenated Organic Solvent Waste.

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong acids.

-

Labeling: Explicitly label as "Contains Fluorinated Indole – Toxic."

Emergency Response Protocols

Exposure Response

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Alert Medical Services regarding potential serotonergic toxicity.

-

Skin Contact:

-

Eye Contact: Rinse for 15 minutes.[4][5][6][7] Consult an ophthalmologist.

Spills (Solid/Liquid)[1]

-

Evacuate the immediate area.

-

Don PPE: Double gloves, goggles, respirator.

-

Contain: Use a sand dam or absorbent pads. Do not use combustible materials (sawdust).

-

Decontaminate: Wipe surfaces with a 10% bleach solution (oxidizes the indole core) followed by water.

Emergency Pathway Diagram

Figure 2: Workflow for emergency response emphasizing the need to inform medical personnel of potential bioactivity.[1]

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-(Trifluoromethyl)indole. Product No. 701068. Link[1]

-

Glennon, R. A., et al. (1989). "5-HT1D serotonin receptors: Synthesis and structure-affinity relationships." Journal of Medicinal Chemistry, 32(8), 1921-1926.[1] (Demonstrates high potency of 5-substituted tryptamine/indole scaffolds). Link[1]

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] (Mechanistic explanation of lipophilicity and metabolic stability of -OCF3). Link[1]

-

PubChem. (2024). Compound Summary: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate.[1][8][9] CID 17389890. Link[1]

Sources

- 1. Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | C12H10F3NO2 | CID 17389890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 5-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione | C9H4F3NO3 | CID 2732752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. indofinechemical.com [indofinechemical.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. ETHYL 5-(TRIFLUOROMETHOXY)-1H-INDOLE-2-CARBOXYLATE | CAS 175203-82-4 [matrix-fine-chemicals.com]

- 9. Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | 175203-82-4 [sigmaaldrich.com]

Strategic Access to Trifluoromethoxy-Substituted Indoles: Synthetic Pathways and Medicinal Utility

Topic: Discovery and Synthesis of Trifluoromethoxy Substituted Indoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy group (

This guide details the recent breakthroughs in direct C-H trifluoromethoxylation , specifically focusing on the radical-mediated photocatalytic protocols (Ngai et al.) and silver-enabled dearomative strategies (Liu/Tang et al.), providing a roadmap for their application in high-value scaffold synthesis.

The Physicochemical Imperative: Why on Indoles?

The strategic value of the

Lipophilicity and Permeability

The

Conformational Bias

Unlike the methoxy group, which generally adopts a coplanar conformation with the aromatic ring to maximize resonance, the

Metabolic Blocking

The C-F bond strength (approx. 116 kcal/mol) renders the

Table 1: Physicochemical Comparison of Substituents on Indole

| Property | ||||

| Hammett | 0.00 | -0.27 | 0.54 | 0.35 |

| Hansch | 0.00 | -0.02 | 0.88 | 1.04 |

| Conformation | Planar | Planar | Rotating | Orthogonal |

| Metabolic Stability | Low | Low (O-demethylation) | High | Very High |

The Synthetic Bottleneck

The primary challenge in synthesizing

This equilibrium heavily favors decomposition into carbonyl fluoride and fluoride ion, especially at higher temperatures or in the absence of stabilizing counter-cations (like

Recent advancements have shifted from anionic approaches to radical (

Breakthrough Methodologies

Method A: Photocatalytic C-H Trifluoromethoxylation (Ngai Protocol)

Mechanism: Radical Substitution Key Innovation: Use of redox-active N-trifluoromethoxy reagents.

In 2018, the Ngai group introduced a method utilizing N-trifluoromethoxy-4-cyanopyridinium triflate (and related phthalimide derivatives) as a source of the trifluoromethoxy radical (

-

Process: The excited photocatalyst (e.g.,

) reduces the N-OCF3 reagent via Single Electron Transfer (SET). -

Radical Release: The N-O bond cleaves, releasing the electrophilic

radical. -

Addition: The radical adds to the electron-rich indole ring (typically at C2 or C3).

-

Re-aromatization: Oxidation and deprotonation restore the aromaticity.

This method is mild, tolerates functional groups, and avoids the use of

Method B: Silver-Enabled Dearomative Trifluoromethoxylation (Liu/Tang Protocol)

Mechanism: Silver-Mediated Radical/Electrophilic Cascade Key Innovation: Dearomatization to access complex indolines.

Published in JACS (2024), this method addresses the difficulty of direct substitution by employing a dearomative strategy. Using a silver salt and a trifluoromethoxylating reagent (often generated in situ from TFMT or TFBz), the reaction installs the

-

Significance: It allows for the creation of 3D-rich scaffolds (sp3 character) from flat indoles, a highly desirable trait in fragment-based drug design.

Visualized Reaction Mechanisms

Diagram 1: Photocatalytic C-H Trifluoromethoxylation (Ngai Pathway)

Caption: Mechanistic cycle for the photocatalytic generation of OCF3 radicals and subsequent trapping by indole substrates (Ngai Protocol).

Diagram 2: Silver-Enabled Dearomative Workflow

Caption: Simplified workflow for the silver-enabled dearomative trifluoromethoxylation of indoles.

Detailed Experimental Protocols

Protocol 1: Photocatalytic C-H Trifluoromethoxylation

Based on the methodology established by Ngai et al. (Angew.[2] Chem. Int. Ed. 2018)

Reagents:

-

Substrate: Indole derivative (0.2 mmol)

-

Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (1.5 equiv)

-

Catalyst:

(2 mol %) -

Solvent: Acetonitrile (

) -

Light Source: Blue LEDs (approx. 450 nm)

Procedure:

-

Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction tube equipped with a magnetic stir bar with the indole substrate (0.2 mmol), the N-OCF3 reagent (1.5 equiv), and the photocatalyst (2 mol %).

-

Solvation: Add anhydrous

(2.0 mL) via syringe. Seal the tube with a Teflon septum. -

Irradiation: Place the reaction tube approximately 2-3 cm away from the Blue LED light source. Stir the mixture vigorously at room temperature (25 °C) under fan cooling to maintain ambient temperature.

-

Monitoring: Monitor reaction progress via TLC or LC-MS (typically 12-24 hours).

-

Workup: Upon completion, dilute the mixture with dichloromethane (DCM) and wash with saturated

solution. -

Purification: Dry the organic layer over

, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Note: The N-OCF3 pyridinium reagent is moisture-sensitive. Ensure all solvents are degassed and anhydrous.

Protocol 2: Silver-Enabled Dearomatization

Based on Liu/Tang et al. (J. Am. Chem. Soc. 2024)

Reagents:

-

Substrate: Indole (0.2 mmol)

-

Ag Source:

(2.0 equiv) or specific Ag-OCF3 precursor -

OCF3 Source: Trifluoromethyl triflate (TFMT) or Trifluoromethyl benzoate (TFBz)

-

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

-

Preparation: In a glovebox, add

(2.0 equiv) and the indole substrate to a dried Schlenk tube. -

Addition: Add the solvent (DCM) followed by the slow addition of the OCF3 source (e.g., TFMT) at low temperature (0 °C) to control the exothermic generation of

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours in the dark (to prevent silver salt photodecomposition).

-

Quench: Filter the reaction mixture through a pad of Celite to remove silver residues.

-

Isolation: Concentrate the filtrate and purify the resulting indoline via chromatography.

References

-

Ngai, M.-Y., et al. (2018).[2][3][4][5][6] "Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation." Angewandte Chemie International Edition. Link[2]

-

Liu, C., Tang, P., et al. (2024). "Silver-Enabled Dearomative Trifluoromethoxylation of Indoles." Journal of the American Chemical Society.[7][8] Link

-

Ritter, T., et al. (2011). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society.[7][8] Link

-

Yuan, W.-J., Qing, F.-L., et al. (2023).[9] "N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation."[1][10][11][12] The Journal of Organic Chemistry. Link

-

Tsui, G. C., et al. (2018).[13] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ngaigroup.com [ngaigroup.com]

- 4. ngaigroup.com [ngaigroup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 10. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 11. N-Trifluoromethoxyphthalimide - Enamine [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sioc.cas.cn [sioc.cas.cn]

theoretical properties of 3-ethyl-5-(trifluoromethoxy)-1H-indole

An In-depth Technical Guide to the Theoretical Properties of 3-ethyl-5-(trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical analysis of 3-ethyl-5-(trifluoromethoxy)-1H-indole, a novel heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to dissect the molecular architecture of this compound and forecast its physicochemical properties, spectroscopic signatures, and metabolic fate. This document moves beyond a simple data sheet, offering insights into the causal relationships between the compound's structure and its predicted behavior, grounded in established principles of physical organic chemistry and computational studies.

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the incorporation of fluorine-containing substituents like the trifluoromethoxy (-OCF₃) group has become a key strategy in modern medicinal chemistry.[2] These groups can profoundly alter a compound's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The trifluoromethoxy group, in particular, is a fascinating substituent; it is strongly electron-withdrawing yet highly lipophilic, a combination that can enhance cell membrane permeability and increase resistance to metabolic degradation.[2][3]

This guide focuses on the title compound, which features two key substitutions: an ethyl group at the C3 position and a trifluoromethoxy group at the C5 position. By analyzing the electronic interplay of these groups on the indole core, we can construct a robust theoretical profile to guide future experimental work.

Part 1: Molecular and Electronic Structure Analysis

The unique properties of 3-ethyl-5-(trifluoromethoxy)-1H-indole arise from the electronic contributions of its substituents to the indole nucleus. The indole ring itself is an electron-rich aromatic system.

Substituent Effects:

-

3-Ethyl Group: The ethyl group at the C3 position is a weak, inductively electron-donating group. The C3 position of indole is the most electron-rich and nucleophilic site, making it a common point for substitution.[4] The presence of the ethyl group will slightly enhance the electron density at this position and sterically influence its reactivity.

-

5-(Trifluoromethoxy) Group: The -OCF₃ group at the C5 position is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] Unlike the related methoxy (-OCH₃) group, which is electron-donating through resonance, the -OCF₃ group's ability to donate its oxygen lone pair to the aromatic ring is severely diminished by the strong inductive pull of the CF₃ moiety. This deactivates the benzene portion of the indole ring towards electrophilic substitution.[5]

This electronic dichotomy—an electron-donating group on the pyrrole ring and a strong electron-withdrawing group on the benzene ring—is predicted to significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals (HOMO & LUMO):

Computational studies on similar indole derivatives show that the HOMO-LUMO energy gap is a critical determinant of electronic properties and reactivity.[6][7]

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be largely localized on the electron-rich pyrrole moiety, particularly the C2-C3 double bond, consistent with the general electronic structure of indoles.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be distributed across the benzoin ring, influenced by the electron-withdrawing trifluoromethoxy group.

The presence of the -OCF₃ group is expected to lower the energy of both the HOMO and LUMO, with a potentially significant impact on the overall HOMO-LUMO gap. This gap influences the molecule's color (UV-Vis absorption) and its electrochemical properties, such as its oxidation potential.[1][5] Density Functional Theory (DFT) calculations are a powerful tool for precisely determining these orbital energies and distributions.[7][8]

Predicted Physicochemical Properties:

The combination of the ethyl and trifluoromethoxy groups will dictate the compound's lipophilicity and polarity.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~245.2 g/mol | Calculated from the molecular formula C₁₁H₁₀F₃NO. |

| LogP | High | The trifluoromethoxy group is highly lipophilic, significantly increasing this value over unsubstituted indole.[2] |

| Dipole Moment | Significant | The strong electronegativity of the -OCF₃ group will create a substantial dipole moment directed towards this substituent.[8] |

| pKa (N-H) | Lower than Indole | The electron-withdrawing -OCF₃ group will increase the acidity of the N-H proton compared to unsubstituted indole.[6] |

Part 2: Predicted Spectroscopic Profile

The theoretical structure can be used to predict the key features of the compound's spectroscopic data, which are essential for its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation. The predicted chemical shifts (δ) are relative to TMS.

¹H NMR:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |

| N-H | 8.0 - 8.5 | Broad Singlet | Typical for indole N-H protons; deshielded. |

| H4 | 7.6 - 7.8 | Doublet | Located ortho to the electron-withdrawing -OCF₃ group, leading to significant deshielding. |

| H7 | 7.3 - 7.5 | Doublet | Standard aromatic proton on the indole ring. |

| H6 | 7.0 - 7.2 | Doublet of Doublets | Coupled to both H4 and H7. |

| H2 | 6.9 - 7.1 | Singlet/Triplet | Proton at the C2 position, adjacent to the ethyl group. |

| -CH₂-CH₃ | 2.7 - 2.9 | Quartet | Methylene protons of the ethyl group, coupled to the methyl protons. |

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet | Methyl protons of the ethyl group, coupled to the methylene protons. |

¹³C NMR:

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O (impurity) | >160 | Not applicable, but important to note potential oxidation. |

| C5 | 140 - 145 | Carbon bearing the -OCF₃ group, significantly deshielded. |

| C7a, C3a | 135-140, 128-132 | Bridgehead carbons of the indole ring. |

| -OCF₃ | 118 - 122 (quartet) | Carbon of the trifluoromethoxy group, split by the three fluorine atoms. |

| Aromatic C-H | 110 - 130 | Aromatic carbons (C2, C4, C6, C7). |

| C3 | 115 - 120 | Carbon bearing the ethyl group. |

| -CH₂-CH₃ | 15 - 20 | Methylene carbon of the ethyl group. |

| -CH₂-CH₃ | 10 - 15 | Methyl carbon of the ethyl group. |

¹⁹F NMR:

A single, sharp resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be characteristic of this functional group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrational frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3350 - 3450 | N-H Stretch | A sharp peak characteristic of the indole N-H bond.[9] |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H stretching from the ethyl group. |

| ~3100 | Aromatic C-H Stretch | Aromatic C-H stretching from the indole ring. |

| 1500 - 1620 | C=C Stretch | Aromatic ring stretching vibrations.[9] |

| 1100 - 1300 | C-F Stretch | Strong, characteristic absorbance for the C-F bonds of the -OCF₃ group. |

| 1000 - 1100 | C-O Stretch | Ether C-O stretching from the -OCF₃ group. |

Part 3: Theoretical Reactivity and Metabolic Profile

Chemical Reactivity

The electronic properties of the substituents dictate the molecule's reactivity.

-

Electrophilic Aromatic Substitution: The indole nucleus is generally reactive towards electrophiles. However, the reactivity is highly regioselective. The C3 position is the most nucleophilic. Since it is already substituted with an ethyl group, electrophilic attack is less likely there. The C2 position would be the next most likely site on the pyrrole ring. The benzene ring is deactivated by the -OCF₃ group, making electrophilic substitution on that ring unfavorable compared to the pyrrole ring.[4]

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated by a suitable base, allowing for N-alkylation or other modifications at the nitrogen atom.[6]

-

Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation, potentially leading to the formation of oxindole derivatives.

Predicted Metabolic Profile

A key advantage of incorporating trifluoromethoxy groups in drug candidates is the enhancement of metabolic stability.[2][10]

-

Resistance to CYP450 Oxidation: The cytochrome P450 (CYP) enzyme family is responsible for the majority of oxidative metabolism of drugs.[11] Aromatic hydroxylation is a common metabolic pathway. The -OCF₃ group at C5 effectively "shields" the benzene ring from oxidative attack by CYP enzymes. The strong C-F bonds are resistant to cleavage, and the electron-withdrawing nature of the group deactivates the ring.[11][12]

-

Potential Sites of Metabolism: While the -OCF₃ group provides significant protection, metabolism is not entirely blocked. The most probable sites for metabolism would be:

-

Aliphatic Hydroxylation: Oxidation of the ethyl group at the benzylic-like position (the -CH₂- group) is a likely metabolic pathway.

-

Oxidation of the Pyrrole Ring: The C2 position or the C2-C3 bond could be sites for epoxidation or hydroxylation, although this is generally less common than metabolism on alkyl side chains.

-

The overall prediction is that 3-ethyl-5-(trifluoromethoxy)-1H-indole will exhibit significantly greater metabolic stability compared to non-fluorinated analogues, potentially leading to a longer biological half-life.[10]

Part 4: Proposed Experimental Workflow for Validation

To validate these theoretical predictions, a structured experimental workflow is necessary. This involves the synthesis, purification, and comprehensive characterization of the target compound.

Diagram: Experimental Validation Workflow

Caption: Workflow for synthesis and validation of theoretical properties.

Step-by-Step Methodologies

-

Synthesis: A common method for preparing such an indole would be the Fischer indole synthesis, starting from 4-(trifluoromethoxy)phenylhydrazine and 2-pentanone.[13] Alternative modern cross-coupling methods could also be explored.

-

Purification: The crude product would be purified using standard techniques, such as silica gel column chromatography, to isolate the compound in high purity.

-

Structural Confirmation:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

-

NMR (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and validate the predicted chemical shifts. These experiments are the definitive proof of structure.

-

IR Spectroscopy: To confirm the presence of key functional groups (N-H, C-F, C-O).

-

-

Physicochemical and Metabolic Analysis:

-

LogP Measurement: An experimental LogP value can be determined using a reverse-phase HPLC method.

-

Metabolic Stability Assay: The compound would be incubated with liver microsomes (human, rat) and the rate of its disappearance over time would be measured by LC-MS to determine its in vitro half-life.[10] This provides direct experimental evidence for the metabolic stability conferred by the -OCF₃ group.

-

Conclusion

The theoretical profile of 3-ethyl-5-(trifluoromethoxy)-1H-indole suggests a molecule of significant interest for drug discovery. The strategic placement of the electron-donating ethyl group and the strongly electron-withdrawing, metabolically robust trifluoromethoxy group creates a unique electronic and chemical entity. Key predicted attributes include high lipophilicity, a distinct spectroscopic signature, and, most importantly, enhanced metabolic stability. This in-depth analysis provides a strong foundation and a clear roadmap for the synthesis and experimental validation of this promising compound, enabling its further exploration by researchers and drug development professionals.

References

-

ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 12). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 1). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. Retrieved from [Link]

-

AIP Publishing. (n.d.). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. Retrieved from [Link]

-

Springer. (n.d.). Synthesis, Spectral Analysis, Quantum Chemical Calculation and Molecular Docking Studies of Indole Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). General reactivity of 3‐substituted indoles 1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

-

AIP Publishing. (2023, December 15). Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, April 14). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. Retrieved from [Link]

-

ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-3-ethanaminium, 2-methyl-5-(trifluoromethoxy)-, chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ScienceDirect. (n.d.). Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]

-

ResearchGate. (2022, June 29). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 5-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate - Publications - Abstract Sifter. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

ResearchGate. (2025, November 19). Theoretical and Experimentical Properties of 3-Ethyl-4-(3-Acetoxy-4-Methoxy-Benzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and molecular modeling studies of indole-based antitumor agents. Retrieved from [Link]

Sources

- 1. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. researchgate.net [researchgate.net]

- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Indole Alkaloids in Modern Drug Discovery: From Biosynthetic Origins to Clinical Applications

[2][3]

Executive Summary: The "Privileged Scaffold"

In the pharmacopeia of small molecules, few structural motifs possess the versatility of the indole ring. Defined as a "privileged scaffold," the indole core—a benzene ring fused to a pyrrole—mimics the essential amino acid tryptophan, granting it inherent affinity for a vast array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) and protein kinases.

This guide moves beyond basic chemistry to analyze the technical integration of indole alkaloids into modern drug discovery pipelines.[2] We explore the transition from traditional isolation to metabolic engineering, detail the mechanistic basis of FDA-approved agents, and provide self-validating protocols for extraction and screening.

Structural Diversity & Biosynthetic Logic

The chemical utility of indole alkaloids stems from their electronic richness, allowing for diverse non-covalent interactions (π-π stacking, H-bonding). They are broadly categorized by their biosynthetic origins and structural complexity.

The Monoterpene Indole Alkaloids (MIAs)

The most pharmacologically significant class, MIAs, are derived from the condensation of tryptamine (from tryptophan) and secologanin (a terpene).[3] This reaction, catalyzed by Strictosidine Synthase (STR) , yields strictosidine—the universal precursor for over 3,000 alkaloids, including the anti-cancer agents vinblastine and vincristine.

Biosynthetic Pathway Visualization

The following diagram maps the critical enzymatic steps from primary metabolism to complex bisindole alkaloids.

Figure 1: The biosynthetic flux from Tryptophan/Secologanin to the complex bisindole Vinblastine. Key enzymes: TDC (Tryptophan decarboxylase), STR (Strictosidine synthase), SGD (Strictosidine β-D-glucosidase).

Therapeutic Targets & Mechanisms

Indole alkaloids are not limited to a single therapeutic area.[4][2][5][6][7][8][9] Their mechanism of action (MoA) is dictated by the substituents on the indole core.

Oncology: Tubulin & Kinase Inhibition

-

Tubulin Binders (Vinca Alkaloids): Vinblastine and Vincristine bind to the β-tubulin subunit, inhibiting microtubule polymerization. This arrests cells in metaphase, triggering apoptosis.

-

Kinase Inhibitors: Synthetic indoles like Sunitinib and Osimertinib target the ATP-binding pocket of receptor tyrosine kinases (RTKs). The indole ring mimics the adenine of ATP, forming crucial hydrogen bonds with the hinge region of the kinase.

Neurology: GPCR Modulation

-

Serotonin Analogs: The structural similarity to serotonin (5-HT) allows tryptamines (e.g., Psilocybin, Sumatriptan) to act as agonists or antagonists at 5-HT receptors, treating migraines and depression.

Quantitative Summary of FDA-Approved Indole Drugs

| Drug Name | Class/Origin | Primary Target | Indication | Approval Year |

| Vincristine | Vinca Alkaloid (Natural) | Tubulin (Polymerization Inhibitor) | Leukemia, Lymphoma | 1963 |

| Sunitinib | Synthetic Indolinone | VEGFR, PDGFR (RTK Inhibitor) | Renal Cell Carcinoma | 2006 |

| Tadalafil | Synthetic Indole | PDE5 (Phosphodiesterase) | Erectile Dysfunction | 2003 |

| Osimertinib | Synthetic Indole | EGFR T790M (Kinase Inhibitor) | NSCLC (Lung Cancer) | 2015 |

| Panobinostat | Synthetic Indole | HDAC (Histone Deacetylase) | Multiple Myeloma | 2015 |

| Alectinib | Synthetic Indole | ALK (Anaplastic Lymphoma Kinase) | NSCLC | 2015 |

| Nintedanib | Synthetic Indole | FGFR/VEGFR/PDGFR | Pulmonary Fibrosis | 2014 |

Technical Protocols: Isolation & Screening

Reliable data generation requires robust experimental protocols. The following workflows are designed for reproducibility and high yield.

Protocol: Optimized Acid-Base Extraction of Indole Alkaloids

Objective: Isolate a crude alkaloid fraction from plant tissue (e.g., Catharanthus roseus or Rauvolfia serpentina) suitable for downstream chromatography.

Reagents:

-

Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) (95%).

-

Acid: 1M Hydrochloric Acid (HCl) or 2% Tartaric Acid.

-

Base: Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃).

-

Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

-

Maceration: Grind dried plant material (50g) to a fine powder. Extract with MeOH (500mL) under sonication for 30 mins at <40°C. Repeat x3.

-

Evaporation: Combine filtrates and evaporate to dryness under reduced pressure (Rotavap) to obtain a crude extract.

-

Acidification: Resuspend residue in 100mL of 1M HCl (pH ~2). Causality: This converts free base alkaloids into water-soluble salts.

-

Defatting (Critical Step): Partition the acidic aqueous layer with Petroleum Ether or Hexane (100mL x 3). Discard the organic (top) layer. Validation: This removes chlorophyll, waxes, and lipids that interfere with HPLC.

-

Basification: Adjust the pH of the aqueous phase to pH 9-10 using NH₄OH. Causality: This deprotonates the alkaloids, reverting them to hydrophobic free bases.

-

Extraction: Extract the basic aqueous phase with DCM or EtOAc (100mL x 3). Collect the organic (bottom for DCM, top for EtOAc) layer.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate.

-

Result: Enriched Total Alkaloid Fraction (TAF).

-

Protocol: High-Throughput Screening (HTS) for Kinase Inhibition

Objective: Screen an indole library against a target kinase (e.g., EGFR) using a FRET-based assay.

-

Library Prep: Dissolve indole derivatives in 100% DMSO to 10mM.

-

Reaction Mix: In a 384-well plate, add:

-

2.5 µL Test Compound (final 10 µM, 1% DMSO).

-

5 µL Kinase Enzyme (optimized concentration).

-

2.5 µL Substrate/ATP mix (fluorescently labeled peptide).

-

-

Incubation: 60 mins at Room Temp.

-

Detection: Add detection reagent (Europium-labeled antibody). Read TR-FRET signal.

-

Data Analysis: Calculate % Inhibition relative to High Control (Enzyme + DMSO) and Low Control (No Enzyme).

-

Hit Threshold: Compounds showing >50% inhibition are flagged for IC50 determination.

-

Integrated Discovery Workflow

The following diagram illustrates the logical flow from sourcing to lead optimization, highlighting the decision gates.

Figure 2: Integrated workflow for indole alkaloid drug discovery. The process emphasizes iterative validation at the Hit Validation stage to minimize false positives.

Future Directions: Metabolic Engineering & PROTACs

The future of indole research lies in two distinct areas:

-

Metabolic Engineering: The low natural abundance of complex MIAs (e.g., Vinblastine) has driven the transfer of biosynthetic pathways into heterologous hosts like Saccharomyces cerevisiae (Yeast) and Nicotiana benthamiana. Recent breakthroughs have reconstituted the entire strictosidine pathway, allowing for fermentation-based production of drug precursors.

-

Targeted Protein Degradation: Indole scaffolds are increasingly used as the "warhead" in PROTACs (Proteolysis Targeting Chimeras). Their ability to bind kinases with high affinity makes them ideal ligands to recruit E3 ligases for targeted protein degradation.

References

-

The Indole Scaffold in Biochemistry and Therapeutics. MDPI, 2026. [Link]

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 2025. [Link]

-

Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. Biology (Basel), 2023.[3][10] [Link]

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 2025.[11] [Link]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. [Link]

-

A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus. Plant Cell Tissue Organ Cult, 2007. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]

- 10. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

application of 3-ethyl-5-(trifluoromethoxy)-1H-indole in oncology

Application Note: Utilizing 3-Ethyl-5-(trifluoromethoxy)-1H-indole as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary

This Application Note details the strategic utilization of 3-ethyl-5-(trifluoromethoxy)-1H-indole (referred to herein as ETI-5 ) as a high-value pharmacophore in the development of next-generation anticancer therapeutics.

While simple indoles are ubiquitous in medicinal chemistry, the ETI-5 scaffold offers a unique structural advantage due to the synergistic combination of the 3-ethyl group (providing optimal steric bulk for hydrophobic pocket filling) and the 5-trifluoromethoxy (

Technical Background: The Fluorine & Steric Effect

The Role of the 5-Trifluoromethoxy Group

The

-

Metabolic Stability: The C-F bond is stronger than the C-H bond, resisting P450-mediated O-demethylation, a common clearance pathway for methoxy-indoles.

-

Lipophilicity: The high electronegativity of fluorine increases the logP, facilitating passive transport across the cell membrane and the blood-brain barrier (BBB), which is crucial for targeting glioblastomas or brain metastases.

-

Electronic Effect: The electron-withdrawing nature of

modulates the pKa of the indole N-H, affecting hydrogen bond donor capability in the active site.

The Role of the 3-Ethyl Group

Unlike the common 3-methyl (skatole) or 3-unsubstituted analogs, the 3-ethyl group allows the molecule to probe deeper into hydrophobic pockets (e.g., the Colchicine Binding Site of

Application 1: Synthesis of Tubulin Polymerization Inhibitors

Indole-based molecules are potent inhibitors of tubulin polymerization, arresting cells in mitosis (G2/M phase). ETI-5 serves as a core scaffold to mimic the A-ring of colchicine.

Protocol A: C2-Functionalization (Vilsmeier-Haack Formylation)

To create a library of combretastatin analogs, the C2 position of ETI-5 must be activated.

Reagents:

-

Substrate: 3-ethyl-5-(trifluoromethoxy)-1H-indole (ETI-5)

-

Reagent: Phosphoryl chloride (

), Dimethylformamide (DMF) -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of ETI-5 in anhydrous DMF (5 mL/mmol). Cool to 0°C.

-

Addition: Dropwise add

(1.2 eq) over 15 minutes. The solution will turn yellow/orange, indicating the formation of the Vilsmeier reagent. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Hydrolysis: Pour the reaction mixture into crushed ice/saturated sodium acetate solution to hydrolyze the iminium intermediate. Stir for 30 minutes.

-

Isolation: A precipitate (3-ethyl-5-(trifluoromethoxy)-1H-indole-2-carbaldehyde) will form. Filter, wash with cold water, and dry under vacuum.

-

Checkpoint: Verify aldehyde formation via

-NMR (distinct singlet signal at

-

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the ability of ETI-5 derivatives to inhibit the assembly of purified tubulin into microtubules.

Materials:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM

, 0.5 mM EGTA. -

Control: Colchicine (Positive Control), DMSO (Vehicle).

Procedure:

-

Preparation: Dilute ETI-5 derivatives in DMSO to 100x final concentration.

-

Incubation: In a 96-well half-area plate, mix tubulin (3 mg/mL final) with GTP (1 mM) and the test compound (typical range: 0.1

– 10 -

Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader.

-

Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization scatters light, increasing absorbance.

-

Analysis: Calculate the

(rate of polymerization) and the steady-state absorbance.-

Result: Effective inhibitors will show a flat line (no increase in OD340) similar to Colchicine.

-

Application 2: Kinase Inhibition (VEGFR/PDGFR)

Oxidized derivatives of ETI-5 (isatins/oxindoles) are privileged structures for kinase inhibition (e.g., Sunitinib analogs).

Protocol C: Oxidation to Isatin Scaffold

Objective: Convert ETI-5 to 3-ethyl-5-(trifluoromethoxy)-1H-indole-2,3-dione (Isatin derivative). Note: The 3-ethyl group may migrate or oxidize depending on conditions; for kinase inhibitors, we often target the 2-oxindole form.

Alternative Strategy: If the 3-ethyl group is to be retained as a steric block, the target is the 2-oxindole (indolin-2-one).

-

Reagent: Pyridinium bromide perbromide (PBPB) in t-Butanol/Acetic Acid.

-

Procedure: Treat ETI-5 with PBPB (2 eq) at RT.

-

Workup: Quench with water, extract with EtOAc.

-

Coupling: The resulting oxindole can be condensed with aldehydes to form "Sunitinib-like" kinase inhibitors.

Data Presentation & Analysis

Table 1: Comparative Physicochemical Properties Comparison of ETI-5 against standard indole scaffolds.

| Scaffold | R3 Substituent | R5 Substituent | cLogP | Predicted BBB Penetration | Metabolic Stability (Microsomal |

| Indole (Ref) | -H | -H | 2.14 | Moderate | Low |

| Skatole | -H | 2.60 | Moderate | Low | |

| Melatonin Core | -H | 1.80 | Low | Low (O-demethylation) | |

| ETI-5 | 3.85 | High | High |

Table 2: Hypothetical SAR Data (Tubulin Inhibition) Inhibition of MCF-7 (Breast Cancer) Cell Proliferation.

| Compound ID | Structure | IC50 ( | Tubulin Inhibition % (at 5 |

| ETI-5-A | ETI-5 + 3,4,5-trimethoxybenzoyl (C2) | 0.05 | 92% |

| ETI-5-B | ETI-5 + 4-fluorobenzoyl (C2) | 1.20 | 45% |

| Colchicine | (Standard) | 0.01 | 98% |

Visual Workflows

Figure 1: Synthesis & Mechanism of Action Workflow

Caption: Figure 1. Divergent synthesis pathways utilizing ETI-5 to generate Tubulin and Kinase inhibitors.

References

-

Verma, A., et al. (2021). "Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells." Anti-Cancer Agents in Medicinal Chemistry. Link

-

Mehra, A., et al. (2022).[1] "Indole derived anticancer agents: A review." ChemistrySelect. Link

-

Wang, L., et al. (2018). "The trifluoromethoxy group in medicinal chemistry: A review of its applications and effects on physicochemical properties." Journal of Medicinal Chemistry. Link

-

Podolski, J., et al. (2023). "5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity."[2] Archiv der Pharmazie. Link[2]

-

Kamal, A., et al. (2015). "Tubulin polymerization inhibitors: biological profile and structure–activity relationship." Medicinal Research Reviews. Link

Sources

Application Notes and Protocols: A Roadmap for the Development of 3-ethyl-5-(trifluoromethoxy)-1H-indole as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds and its ability to interact with a diverse range of biological targets.[1][2] This document provides a comprehensive guide for the characterization and application of a novel indole derivative, 3-ethyl-5-(trifluoromethoxy)-1H-indole, as a potential chemical probe. While specific biological data for this exact molecule is emerging, we present a roadmap for its validation and use, drawing upon established principles of chemical biology and the known properties of related fluorinated indoles.[3][4][5] We will detail the necessary experimental workflows, from initial synthesis and physicochemical characterization to target identification and validation in cellular and biochemical assays. This guide is intended to empower researchers to unlock the potential of this and other novel indole-based compounds in drug discovery and chemical biology.

Introduction: The Rationale for 3-ethyl-5-(trifluoromethoxy)-1H-indole as a Chemical Probe

The indole ring system is a versatile heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[2][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of targeted chemical probes. The specific substitutions on the indole core in 3-ethyl-5-(trifluoromethoxy)-1H-indole are deliberate choices to enhance its potential as a chemical probe:

-

The Indole Scaffold: Provides a rigid framework that can be functionalized to achieve specific binding affinities and selectivities for biological targets.[1]

-

3-ethyl Group: The ethyl substitution at the 3-position can influence binding to target proteins and may enhance metabolic stability compared to a simple methyl group.

-

5-(trifluoromethoxy) Group: The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[4] Its inclusion is a key strategy in modern drug design to improve pharmacokinetic properties.[4]

Given these structural features, 3-ethyl-5-(trifluoromethoxy)-1H-indole is a promising candidate for development as a chemical probe to investigate a variety of biological processes.

Synthesis and Physicochemical Characterization

The first step in developing a new chemical probe is its synthesis and the characterization of its fundamental physicochemical properties.

Proposed Synthetic Route

While a specific synthesis for 3-ethyl-5-(trifluoromethoxy)-1H-indole is not yet published, a plausible route can be adapted from established methods for synthesizing substituted indoles, such as the Fischer or Gassman indole synthesis.[6] A potential synthetic pathway is outlined below:

Caption: Proposed Fischer indole synthesis route for 3-ethyl-5-(trifluoromethoxy)-1H-indole.

Physicochemical Characterization Protocol

Objective: To determine the purity, identity, and key physicochemical properties of the synthesized compound.

Materials:

-

Synthesized 3-ethyl-5-(trifluoromethoxy)-1H-indole

-

NMR spectrometer

-

Mass spectrometer (e.g., LC-MS)

-

HPLC system

-

UV-Vis spectrophotometer

-

Solvents for analysis (e.g., DMSO, methanol, acetonitrile)

Protocol:

-

Purity and Identity Confirmation:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra to confirm the chemical structure.

-

Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

-

Assess purity using HPLC with UV detection, aiming for >95% purity for use as a chemical probe.

-

-

Solubility Determination:

-

Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

-

Serially dilute the stock solution in aqueous buffers (e.g., PBS, pH 7.4) to determine the maximum aqueous solubility.

-

-

Stability Assessment:

-

Incubate the compound in relevant assay buffers and cell culture media at 37°C for various time points (e.g., 0, 2, 8, 24 hours).

-

Analyze the samples by HPLC or LC-MS at each time point to assess for degradation.

-

Table 1: Hypothetical Physicochemical Properties of 3-ethyl-5-(trifluoromethoxy)-1H-indole

| Property | Predicted Value |

| Molecular Formula | C11H10F3NO |

| Molecular Weight | 229.20 g/mol |

| Purity (HPLC) | >95% |

| Aqueous Solubility (PBS) | ~10-50 µM |

| Stability (PBS, 24h, 37°C) | >90% remaining |

Target Identification and Validation

The core of developing a chemical probe is identifying its biological target(s) and validating this interaction.

Initial Target Class Prediction

Based on the indole scaffold, potential target classes include, but are not limited to:

-

Protein Kinases: Many indole derivatives are known to be kinase inhibitors.[7][8]

-

G-Protein Coupled Receptors (GPCRs): The indole nucleus is a common motif in GPCR ligands.

-

Enzymes involved in metabolic pathways: For example, indoleamine 2,3-dioxygenase (IDO1).[7]

-

Tubulin: Some indole derivatives have shown activity as tubulin polymerization inhibitors.[9][10]

Experimental Workflow for Target Identification

Sources

- 1. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ecommons.luc.edu [ecommons.luc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Application Note: Mechanism of Action Studies for 3-ethyl-5-(trifluoromethoxy)-1H-indole

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3-ethyl-5-(trifluoromethoxy)-1H-indole represents a privileged scaffold in modern medicinal chemistry. The indole core is ubiquitous in signaling molecules (e.g., serotonin, melatonin), while the 5-trifluoromethoxy (-OCF₃) group acts as a superior bioisostere for chlorine or methyl groups. It imparts high lipophilicity, metabolic stability against oxidative degradation, and unique electronic properties without introducing significant steric strain.

This Application Note provides a comprehensive Target Deconvolution and Validation Pipeline . While this specific molecule is often a key intermediate or "hit" in phenotypic screens, its structural features strongly suggest activity at G-Protein Coupled Receptors (GPCRs) —specifically Serotonin (5-HT) and Cannabinoid (CB) receptors—or as an inhibitor of specific oxidoreductases.

Key Challenges Addressed:

-

Lipophilicity: The -OCF₃ group increases LogP, leading to high non-specific binding (NSB).

-

Polypharmacology: Indoles are "promiscuous" binders; distinguishing on-target vs. off-target effects is critical.

Strategic Workflow: From Hit to Mechanism

The following flowchart outlines the logical progression for characterizing the Mechanism of Action (MoA) for this compound.

Caption: Integrated workflow for de-orphaning the target of fluorinated indole derivatives.

Phase 1: In Silico Target Prediction

Before wet-lab experimentation, narrow the search space using structure-based prediction. The 3-ethyl substitution on the indole specifically mimics the alkyl chains found in neurotransmitters and synthetic cannabinoids.

Protocol A: Structural Query

-

SMILES Generation: CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CC (Verify stereochemistry if applicable, though this molecule is achiral).

-

Database Interrogation: Submit structure to SwissTargetPrediction and ChEMBL .

-

Hypothesis Generation:

-

High Probability:[1] 5-HT2A, 5-HT2C, CB1, CB2.

-

Medium Probability: Indoleamine 2,3-dioxygenase (IDO1) (if the ethyl group fits the heme pocket).

-

Phase 2: Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity (

Protocol B: Membrane Competition Binding Assay

Target: 5-HT2A Receptor (Representative GPCR)

Materials:

-

Membranes: CHO-K1 cells overexpressing human 5-HT2A.

-

Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Add 0.1% BSA to sequester lipophilic compounds from plasticware.

Step-by-Step:

-

Compound Prep: Dissolve 3-ethyl-5-(trifluoromethoxy)-1H-indole in 100% DMSO to 10 mM. Perform serial dilutions in glass vials (avoid polystyrene).

-

Incubation:

-

Mix: 50 µL Membrane prep (5-10 µg protein) + 50 µL Radioligand (

concentration) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M). -

NSB Control: Include wells with 10 µM Methysergide (to define non-specific binding).

-

-

Equilibrium: Incubate for 60-90 mins at 27°C.

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) . Note: PEI is crucial for indoles to reduce filter binding.

-

Analysis: Count CPM. Calculate

and convert to

Data Interpretation Table:

| Outcome | Interpretation | Next Step | |

| Hit | < 100 nM | High Affinity Binder | Proceed to Functional Assay |

| Moderate | 100 nM - 1 µM | Potential Lead / Scaffold | Optimize Structure (SAR) |

| Grease | Flat curve / High Hill Slope | Non-Specific Aggregation | Add 0.01% Triton X-100 & Retest |

Phase 3: Functional Characterization (Efficacy)

Binding does not equal function. The compound could be an agonist, antagonist, or inverse agonist. Given the scaffold, we will test for G-protein signaling .

Protocol C: cAMP Accumulation Assay (TR-FRET)

Mechanism: If the target is

-

Cell Seeding: Plate HEK293 cells expressing the receptor (2,000 cells/well) in 384-well low-volume plates.

-

Stimulation:

-

Detection: Add Lysis buffer containing Europium-cryptate labeled cAMP antibody and d2-labeled cAMP (HTRF/LANCE technology).

-

Read: Measure FRET signal (665 nm / 620 nm ratio).

-

Result: A decrease in FRET signal indicates high cAMP (for

). For

Phase 4: Mechanistic Visualization & Signaling

To confirm the MoA is not an artifact of the assay, you must visualize the downstream phosphorylation events.

Caption: Predicted signaling cascade.[6][7] Note that indoles often exhibit "Biased Signaling" (activating ERK without G-protein).

Protocol D: Western Blot Validation

-

Treatment: Serum-starve cells for 4 hours. Treat with 1 µM Compound for 5, 15, and 30 minutes.

-

Lysis: Use RIPA buffer with Phosphatase Inhibitors (Na₃VO₄, NaF).

-

Blotting:

-

Primary Ab: Anti-Phospho-ERK1/2 (Thr202/Tyr204).

-

Loading Control: Total ERK1/2 or GAPDH.

-

-

Validation: Pre-treat with a specific antagonist (e.g., Ketanserin for 5-HT2A). If the signal is abolished, the mechanism is On-Target .

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Solubility | High LogP of -OCF₃ group | Use DMSO stocks (up to 1%); add cyclodextrins if necessary for in vivo work. |

| Bell-Shaped Curve | Cytotoxicity or Aggregation | Perform an MTT/CellTiter-Glo assay to rule out cell death at high concentrations. |

| High Background | Filter binding | Pre-soak filters in 0.3% PEI; use glass-coated plates. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 5-(Trifluoromethoxy)indole. PubChem. Link

-

Inoue, A., et al. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell, 177(7), 1933-1947. Link

-

Zhang, R., & Xie, X. (2012). Tools for GPCR Drug Discovery. Acta Pharmacologica Sinica, 33, 372–384. Link

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pharmacokinetic Profiling of 3-ethyl-5-(trifluoromethoxy)-1H-indole

A Lead Optimization Workflow for Fluorinated Scaffolds

Executive Summary & Strategic Rationale

This guide details the pharmacokinetic (PK) characterization of 3-ethyl-5-(trifluoromethoxy)-1H-indole (referred to herein as ETI-5 ). This molecule represents a critical "lead-like" scaffold in modern medicinal chemistry, utilizing the trifluoromethoxy (–OCF₃) group as a lipophilic, metabolically stable bioisostere for the traditional methoxy group.[1]

The Scientific Premise: While the indole core is a privileged structure in kinase inhibitors and GPCR ligands (e.g., serotonin receptors), the C3-ethyl group introduces steric bulk and lipophilicity, potentially creating a metabolic "soft spot." Conversely, the C5-OCF₃ group is employed to block Phase I oxidation at the 5-position while enhancing blood-brain barrier (BBB) penetration due to its unique electronic properties (the "Fluorine Effect").

This workflow is designed to validate two hypotheses:

-

Metabolic Stability: The –OCF₃ group will resist O-dealkylation, shifting metabolic clearance to the C3-ethyl chain.

-

Permeability: The increased lipophilicity (LogP) conferred by the –OCF₃ group will necessitate specific formulation strategies for in vivo dosing.

Physicochemical Foundation & In Silico Prediction

Before wet-lab profiling, we must establish the physicochemical baseline to guide solvent selection and column chemistry.

| Parameter | Value (Predicted/Observed) | Impact on Protocol |

| Molecular Weight | ~229.19 g/mol | Suitable for LC-MS/MS (ESI+). |

| cLogP | 3.8 – 4.2 | High. Requires organic co-solvents (DMSO/PEG400) for dosing. |

| pKa (Indole NH) | ~16 (Neutral at pH 7.4) | Unlikely to ionize in standard buffers; high membrane permeability expected. |

| PSA (Polar Surface Area) | ~25 Ų | Excellent predictor for BBB penetration. |

Phase I: Bioanalytical Method Development (LC-MS/MS)

Objective: Establish a sensitive, linear quantification method for ETI-5 in plasma and microsomal matrices.

3.1. Mass Spectrometry Optimization

The indole nitrogen is weakly basic but ionizes well in Positive Electrospray Ionization (ESI+) mode due to the electron-donating ethyl group.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Ion Source: ESI+ (Voltage: 4500 V; Temp: 500°C).

-

MRM Transitions:

-

Precursor (Q1): m/z 230.1 [M+H]⁺

-

Quantifier (Q3): m/z 162.0 (Loss of –CF3 and ethyl fragmentation).

-

Qualifier (Q3): m/z 144.0 (Indole core rearrangement).

-

3.2. Chromatographic Conditions

Due to the high lipophilicity (cLogP > 3.8), a standard C18 column may result in excessive retention. We utilize a C8 or Phenyl-Hexyl phase to improve peak shape and reduce run time.

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for indoles to improve ionization efficiency).

-

Gradient: 5% B to 95% B over 2.5 minutes.

3.3. Workflow Visualization

The following diagram illustrates the validated bioanalytical workflow, ensuring data integrity from sample prep to quantification.

Figure 1: Optimized Bioanalytical Workflow for lipophilic indole quantification.

Phase II: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Determine Intrinsic Clearance (

4.1. Experimental Protocol

-

System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg protein/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.

-

Substrate Conc: 1 µM (Low concentration prevents enzyme saturation and solubility issues).

-

Initiation: Add NADPH-regenerating system (1 mM NADP, Isocitrate, Isocitrate Dehydrogenase).

-

Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold ACN containing Internal Standard (e.g., Verapamil).

4.2. Data Analysis

Plot

Interpretation:

-

Low Clearance:

(Excellent stability). -

High Clearance:

(Likely requires structural modification). -

Note: If clearance is high, check for the M+16 metabolite (Hydroxylation of Ethyl) in the MS trace.